molecular formula C13H14IN3 B3145688 6-Iodo-4-(piperidin-1-yl)quinazoline CAS No. 578737-93-6

6-Iodo-4-(piperidin-1-yl)quinazoline

Cat. No.: B3145688
CAS No.: 578737-93-6
M. Wt: 339.17 g/mol
InChI Key: YJWZTQWKONLVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-(piperidin-1-yl)quinazoline ( 578737-93-6) is a chemical compound with the molecular formula C 13 H 14 IN 3 and a molecular weight of 339.18 g/mol . This quinazoline derivative is provided for research purposes and is strictly for laboratory use. Quinazoline-based compounds are nitrogen-containing heterocyclic motifs of significant interest in medicinal and organic chemistry due to their diverse chemical reactivities and broad spectrum of biological activities . Researchers have identified numerous therapeutic activities associated with quinazoline derivatives, including anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral properties . The iodine substituent on the quinazoline core makes this molecule a valuable chemical intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, which are widely used to construct more complex structures for pharmaceutical research . Handling and Safety: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should adhere to appropriate safety protocols, including the use of personal protective equipment. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-4-piperidin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZTQWKONLVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Depth Structure Activity Relationship Sar Studies of 6 Iodo 4 Piperidin 1 Yl Quinazoline and Its Analogs

Influence of Halogenation at the C-6 Position on Biological Activity

The substitution pattern on the benzene ring of the quinazoline (B50416) core plays a crucial role in modulating the biological activity of its derivatives. The C-6 position is particularly significant, and the introduction of halogen atoms at this position has been a common strategy in the design of quinazoline-based therapeutic agents. Halogens can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Research on various quinazoline derivatives has shown that the presence of a halogen at the C-6 position can enhance anticancer activities. For instance, studies on 6-substituted quinazolinone derivatives have indicated that the presence of a halogen atom can improve cytotoxic effects nih.gov. Specifically, the nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) can lead to differential activities. While a systematic comparative study on 6-halo-4-(piperidin-1-yl)quinazolines is not extensively documented in the available literature, general trends from related quinazoline series suggest that the size and electronegativity of the halogen are important determinants of activity.

In some series of quinazoline-based inhibitors, a bromo or chloro substituent at the C-6 position has been shown to be favorable for activity nih.govajbasweb.com. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated potent EGFR inhibition ajbasweb.com. The iodo-substitution, as in 6-Iodo-4-(piperidin-1-yl)quinazoline, is also a key feature in several biologically active quinazolinones, where it has been associated with significant antimicrobial and antitumor activities researchgate.net. The larger size and greater polarizability of iodine compared to other halogens can lead to unique interactions with target proteins.

Table 1: Influence of Halogenation at C-6 on Biological Activity A representative data table could not be generated as no direct comparative studies for 6-halo-4-(piperidin-1-yl)quinazoline analogs were found in the reviewed literature.

Structural Requirements and Functional Role of the Piperidine (B6355638) Moiety at the C-4 Position

The substituent at the C-4 position of the quinazoline ring is a critical determinant of biological activity and selectivity. The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, present in many approved drugs researchgate.net. The incorporation of a piperidine ring at this position introduces a flexible, saturated heterocyclic system that can significantly impact the compound's pharmacological properties.

Impact of Piperidine Ring Substitutions and Stereochemistry

The piperidine ring itself can be further functionalized to fine-tune the biological activity of the parent molecule. Substitutions on the piperidine ring can alter the compound's conformation, lipophilicity, and ability to form hydrogen bonds, thereby influencing its binding affinity to target enzymes or receptors.

While specific studies on substituted piperidine analogs of this compound are scarce, research on other 4-(piperidinyl)amino quinazoline series has provided valuable insights. For example, in a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, the substitution on the piperidine nitrogen was found to be crucial for potent PI3Kδ inhibition nih.gov. This highlights that even small modifications to the piperidine moiety can lead to significant changes in activity and selectivity. The stereochemistry of the substituents on the piperidine ring can also play a vital role in determining the biological response, as different stereoisomers may adopt distinct conformations that favor or hinder interaction with the target.

Table 2: Impact of Piperidine Ring Substitutions A representative data table could not be generated as no studies on the impact of piperidine ring substitutions for this compound were found in the reviewed literature.

Comparative Analysis with Other Cyclic Amine Substituents (e.g., Morpholine, Pyrrolidine, Piperazine)

The replacement of the piperidine ring at the C-4 position with other cyclic amines such as morpholine, pyrrolidine, or piperazine is a common strategy to explore the SAR and optimize the pharmacokinetic properties of quinazoline derivatives. Each of these rings has a different size, conformation, and polarity, which can lead to different biological outcomes.

In many quinazoline series, piperazine-containing derivatives have shown potent biological activities. For instance, a series of quinazoline derivatives containing piperazine moieties exhibited significant antitumor activity researchgate.net. The presence of the second nitrogen atom in the piperazine ring offers an additional site for substitution and potential hydrogen bonding interactions.

The substitution of piperidine with morpholine introduces an oxygen atom, which can act as a hydrogen bond acceptor and increase the hydrophilicity of the compound. In some cases, this can lead to improved pharmacokinetic properties. However, in other instances, the replacement of piperidine with morpholine or other cyclic amines may result in a decrease in activity, underscoring the specific structural requirements of the target protein. For example, in a series of quinazoline-4(3H)-one-morpholine hybrids, the morpholine moiety was found to be a key contributor to their anti-lung cancer activity mdpi.com.

Table 3: Comparative Analysis of Cyclic Amine Substituents A representative data table could not be generated as no direct comparative studies of 4-cyclic amine substituted 6-iodoquinazolines were found in the reviewed literature.

Significance of Substitutions at Other Quinazoline Core Positions (C-2, C-3, C-7, C-8)

Beyond the C-6 and C-4 positions, substitutions at other positions of the quinazoline core, namely C-2, C-3, C-7, and C-8, can also profoundly influence the biological activity of the resulting compounds.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituents on the quinazoline ring can modulate the electron density of the heterocyclic system, which in turn can affect its reactivity and interaction with biological macromolecules. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been strategically employed to enhance the desired biological effects.

The introduction of EWGs, such as nitro or cyano groups, can increase the acidity of N-H protons and potentially lead to stronger hydrogen bonding interactions with target proteins. Conversely, EDGs, such as methoxy or amino groups, can increase the electron density of the ring system and enhance π-π stacking interactions. The optimal electronic properties are highly dependent on the specific biological target. For instance, in some series of quinazoline derivatives, EDGs at the C-6 and C-7 positions have been shown to enhance anticancer activity.

Role of Linker Chemistry and Side Chain Modifications

The introduction of various side chains at different positions of the quinazoline core, often connected via different linkers (e.g., ether, amine, amide), is a widely used strategy to explore new chemical space and improve the pharmacological profile of the compounds. The length, flexibility, and chemical nature of the linker can significantly impact the compound's ability to reach and bind to its target.

Structure-Based Design Principles for Enhanced Selectivity and Potency

The rational design of more potent and selective analogs of a lead compound like this compound would hypothetically be guided by an understanding of its molecular target and the specific interactions that govern binding affinity and selectivity.

Target Identification and Binding Site Analysis: The initial and most critical step is the identification and characterization of the biological target. Techniques such as X-ray crystallography or cryo-electron microscopy of the target protein, ideally in complex with the lead compound or a close analog, would provide a three-dimensional map of the binding site. This structural information is paramount for identifying key amino acid residues that interact with the inhibitor and for pinpointing pockets that can be exploited to enhance binding or achieve selectivity over related proteins.

Exploiting the Quinazoline Core: The quinazoline ring system typically serves as a scaffold that anchors the molecule within the ATP-binding pocket of many protein kinases, a common target for this class of compounds. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, often forming a crucial interaction with a "hinge" region of the kinase. Modifications to the core itself are generally less common than alterations to its substituents, as the fundamental quinazoline structure is often essential for the primary binding mode.

Modifications at the 4-Position (Piperidinyl Moiety): The piperidine ring at the 4-position extends into the solvent-exposed region or a specific sub-pocket of the binding site. Its conformation and substitution pattern can significantly influence both potency and selectivity.

Introduction of Functional Groups: Adding substituents to the piperidine ring can introduce new, favorable interactions. For instance, incorporating a hydroxyl or an amino group could form additional hydrogen bonds with nearby residues.

Stereochemistry: If the piperidine ring is substituted, the stereochemistry of that substituent can be critical. One stereoisomer may fit optimally into a binding pocket, while the other could cause a steric clash, leading to a significant difference in activity.

The Role of the 6-Iodo Substituent: The iodine atom at the 6-position is a large, lipophilic substituent that occupies a specific region of the binding pocket.

Hydrophobic Interactions: The iodo group likely engages in hydrophobic or van der Waals interactions with nonpolar amino acid residues. Understanding the nature and size of this pocket is key. If the pocket is large, bulkier substituents might be tolerated or even beneficial.

Halogen Bonding: Iodine is capable of forming halogen bonds, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen. If a suitable halogen bond acceptor is present in the target's binding site, this could be a significant contributor to the binding affinity.

Bioisosteric Replacements: To fine-tune properties, the iodo group could be replaced with other bioisosteres. For example, replacing it with a smaller halogen (bromo, chloro) would systematically probe the size tolerance of the pocket. Alternatively, introducing small alkyl groups (e.g., methyl, ethyl) or a cyano group could alter the electronic and steric properties, potentially improving potency or selectivity.

Computational Modeling and Simulation: In the absence of experimental structural data, computational approaches like molecular docking and molecular dynamics simulations can be employed. A homology model of the target protein could be built, and docking studies could predict the binding mode of this compound. These models can generate hypotheses about key interactions and guide the design of new analogs.

The table below illustrates a hypothetical structure-based design strategy for modifying this compound to enhance potency and selectivity, based on general medicinal chemistry principles.

Modification SiteRationale for ModificationDesired InteractionPotential Outcome
Piperidine Ring Introduce hydrogen bond donors/acceptorsHydrogen bonding with polar residuesIncreased potency
Vary substituent position and stereochemistryOptimize fit in a specific sub-pocketEnhanced selectivity
Alter ring size (e.g., to pyrrolidine or azepane)Probe conformational requirementsImproved binding affinity
6-Position Replace iodine with other halogens (Br, Cl)Modulate halogen bond strength and steric fitFine-tune potency
Introduce small alkyl or cycloalkyl groupsOptimize hydrophobic interactionsIncreased lipophilic binding
Substitute with polar groups (e.g., -CN, -OCH3)Explore electronic effects and potential H-bondsAlter selectivity profile

Ultimately, the successful optimization of this compound would depend on a synergistic approach that combines structural biology, computational chemistry, and synthetic medicinal chemistry to iteratively refine the molecule's structure for improved therapeutic efficacy.

Medicinal Chemistry Implications and Future Research Directions for 6 Iodo 4 Piperidin 1 Yl Quinazoline

Lead Optimization Strategies for Improved Efficacy and Specificity

Lead optimization is a critical phase in drug discovery aimed at refining a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.compatsnap.com For 6-Iodo-4-(piperidin-1-yl)quinazoline, several optimization strategies can be envisioned to improve its biological activity and target specificity. danaher.com

A primary approach is the systematic exploration of the Structure-Activity Relationship (SAR). patsnap.com This involves synthesizing analogs by modifying specific positions on the quinazoline (B50416) core and the piperidine (B6355638) ring. Key areas for modification include:

The 6-position: While the iodine atom provides significant lipophilicity and can engage in halogen bonding, replacing it with other halogens (Br, Cl, F) or small alkyl/alkoxy groups could fine-tune the compound's electronic and steric properties.

The piperidine ring: Substitutions on the piperidine moiety can significantly impact binding affinity and selectivity. Introducing functional groups such as hydroxyl, amino, or carboxyl groups could create new interaction points with the biological target.

Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide these modifications, allowing for a more rational design process and reducing the need for extensive empirical synthesis and testing. patsnap.comdanaher.com The goal is to maximize interactions with the desired target while minimizing off-target effects, thereby improving both efficacy and safety. patsnap.com

Rational Drug Design Principles and Scaffold Hopping Methodologies

Rational drug design for this compound would leverage the understanding that the quinazoline nucleus is a "privileged scaffold," capable of binding to a wide range of biological targets. researchgate.net The design of new analogs would be based on the known pharmacophoric features of quinazoline-based inhibitors, which often involve a hydrogen bond acceptor (the N1 or N3 nitrogen) and a hydrophobic region (the fused benzene ring).

Scaffold hopping is a powerful technique in medicinal chemistry used to replace the core structure of a molecule while retaining its essential biological activity. patsnap.com This strategy can be employed to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. vichemchemie.com Starting from this compound, scaffold hopping could involve replacing the quinazoline core with other bicyclic heteroaromatics like quinoline, quinoxaline, or pyrido-pyrimidines. vichemchemie.comnih.gov The objective is to maintain the spatial arrangement of the key interacting moieties—the piperidine ring and the substituent at the 6-position—while exploring new core structures that may offer superior drug-like properties. patsnap.com

Hybridization Approaches with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with synergistic or dual-target activity, potentially overcoming drug resistance mechanisms or achieving a more potent therapeutic effect. nih.govresearchgate.net

Given the versatility of the quinazoline scaffold, this compound could be hybridized with various other bioactive moieties. mdpi.com For example, combining it with scaffolds known for specific biological activities could yield novel multifunctional agents. Potential hybridization partners include:

Triazoles: Known to enhance the activity of many bioactive scaffolds. nih.gov

Thiazolidinones: Possess diverse biological activities and have been successfully combined with quinazolinones. nih.gov

Pyridine: Pyridine derivatives are also known to be biologically active and have been hybridized with quinazolinones. mdpi.com

Sulfonamides: Quinazoline derivatives bearing benzene sulfonamide moieties have been investigated for their antitumor activity. mdpi.com

The design of such hybrids requires a linker of appropriate length and flexibility to ensure that both pharmacophores can adopt their optimal conformation for interacting with their respective targets. nih.gov

Identification of Novel Molecular Targets and Pathways for Therapeutic Intervention

While many quinazoline derivatives are known to target protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, there is vast potential for identifying novel molecular targets. mdpi.comnih.gov The unique substitution pattern of this compound may confer affinity for targets beyond traditional kinases.

Potential areas for investigation include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. nih.gov Quinazoline derivatives have been developed as inhibitors of PI3K, a key regulator in this pathway. nih.gov

Tubulin Polymerization: Some quinazolinone derivatives act as inhibitors of tubulin polymerization, a process essential for cell division, making them potential anticancer agents. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for cancer therapy, and some quinazolinone derivatives have been identified as inhibitors of this enzyme. nih.gov

DNA Damage Response (DDR) Pathways: Targeting components of the DDR, such as ATR kinase, is a promising strategy in cancer therapy, and quinazoline-based ATR inhibitors have been developed. researchgate.net

Target identification studies, using techniques such as chemical proteomics and phenotypic screening followed by target deconvolution, could uncover novel binding partners for this compound and its analogs, opening up new avenues for therapeutic intervention.

Preclinical Research and Development of this compound Analogs

The preclinical development of analogs derived from this compound would involve a series of in vitro and in vivo studies to characterize their efficacy and pharmacological properties. This process would build upon findings from related quinazoline compounds that have already undergone evaluation.

For instance, studies on other iodinated quinazolinones have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives showed notable activity against leukemia, cervical cancer, and glioblastoma cell lines. nih.gov These findings provide a strong rationale for evaluating analogs of this compound against a diverse panel of cancer cells.

The preclinical research pipeline would typically include:

In vitro Cytotoxicity Assays: Evaluating the antiproliferative activity of new analogs against a panel of cancer cell lines to determine their potency (IC50 values) and spectrum of activity.

Enzymatic and Cellular Assays: To confirm inhibition of the intended molecular target and pathway modulation within the cell.

ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties to ensure the compounds have suitable drug-like characteristics.

In vivo Efficacy Studies: Testing the most promising analogs in animal models of disease (e.g., tumor xenograft models) to evaluate their therapeutic effect in a living system. danaher.com

The data below, from studies on various quinazoline derivatives, illustrates the type of information that would be generated during preclinical evaluation.

Table 1: Cytotoxic Activity of Selected Quinazoline Derivatives

CompoundTarget Cell LineIC50 (μM)Reference CompoundIC50 (μM)
Compound 3d (6-iodo-quinazolinone analog)HeLa (Cervical Cancer)10Paclitaxel-
Compound 3e (6-iodo-quinazolinone analog)T98G (Glioblastoma)12Paclitaxel-
Compound 5d (Quinazolin-4(3H)-one analog)HePG2 (Liver Cancer)2.39Sorafenib9.18
Compound 5h (Quinazolin-4(3H)-one analog)HCT116 (Colon Cancer)5.89Sorafenib5.47
Compound 6c (6-nitro-quinazoline analog)HCT-116 (Colon Cancer)0.08Gefitinib0.09

Data compiled from multiple sources for illustrative purposes. nih.govnih.govdovepress.com

Emerging Therapeutic Applications and Unexplored Biological Spaces

The biological activities of the quinazoline scaffold extend far beyond oncology. Derivatives have shown a wide range of pharmacological effects, suggesting that this compound could be repurposed or its analogs developed for other therapeutic areas. mdpi.comresearchgate.net

Emerging applications for quinazoline-based compounds include:

Antimicrobial Agents: Various quinazoline derivatives have demonstrated activity against bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis. mdpi.comresearchgate.net

Anti-inflammatory Agents: The scaffold is present in compounds with potent anti-inflammatory properties. mdpi.comresearchgate.net

Antiviral Agents: Quinazoline hybrids have been synthesized that show activity against viruses such as cytomegalovirus. mdpi.com

Neurodegenerative Diseases: More recently, lead optimization of quinazoline derivatives has been explored for multi-targeting agents in the treatment of Alzheimer's disease. nih.gov

Anticonvulsant and CNS Depressant Activities: Certain quinazolinones have been reported to have effects on the central nervous system. researchgate.net

Systematic screening of this compound and its analogs in diverse biological assays could uncover novel activities in these and other unexplored therapeutic areas.

Challenges and Opportunities in the Development of Next-Generation Quinazoline-Based Therapeutics

Despite the success of quinazoline-based drugs, their development is not without challenges. A significant hurdle, particularly in cancer therapy, is the development of acquired resistance to treatment. researchgate.netnih.gov For example, patients treated with EGFR inhibitors can develop mutations in the EGFR gene that render the drugs ineffective. nih.gov Additionally, off-target effects and toxicity can limit the therapeutic window of some quinazoline derivatives. mdpi.com

These challenges, however, create opportunities for innovation. The development of next-generation quinazoline therapeutics will focus on:

Overcoming Resistance: Designing compounds that are effective against both wild-type and mutant forms of a target protein. nih.gov

Improving Selectivity: Fine-tuning the molecular structure to enhance selectivity for the desired target, thereby reducing side effects. mdpi.com

Dual-Target or Multi-Targeting Agents: Utilizing hybridization or rational design to create single molecules that can modulate multiple disease-relevant pathways, potentially leading to more durable therapeutic responses.

The compound this compound, as a unique and relatively unexplored starting point, provides a valuable scaffold for addressing these challenges and developing the next generation of highly effective and specific quinazoline-based medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-4-(piperidin-1-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Iodo-4-(piperidin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.